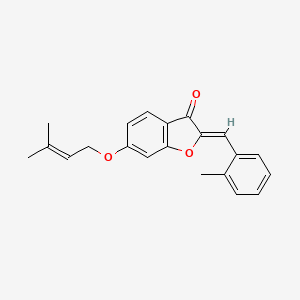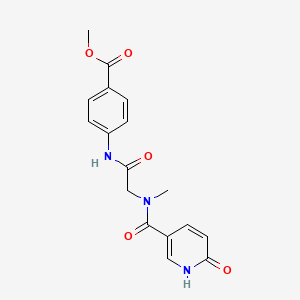
甲基 4-(2-(N-甲基-6-氧代-1,6-二氢嘧啶-3-羧胺基)乙酰胺基)苯甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and evaluated in vitro for their antimicrobial and anticancer potential .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies . For example, the dihydropyrimidine ring in a related compound was found to adopt a screw-boat conformation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, a related compound was found to be a white crystal with a melting point of 161–163 °C .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of methyl 4-(2-(N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)acetamido)benzoate, focusing on six unique applications:
Antimicrobial Agents
Methyl 4-(2-(N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)acetamido)benzoate has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound’s structure allows it to interfere with bacterial cell wall synthesis, making it a promising candidate for developing new antibiotics .
Anticancer Research
This compound has been investigated for its anticancer properties. It has shown cytotoxic effects against several cancer cell lines, including colon and breast cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a valuable molecule for developing new cancer therapies .
Anti-inflammatory Applications
Research has indicated that methyl 4-(2-(N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)acetamido)benzoate possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for treating inflammatory diseases such as arthritis .
Neuroprotective Effects
The compound has been studied for its neuroprotective effects. It has shown promise in protecting neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for these conditions .
Antiviral Activity
Methyl 4-(2-(N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)acetamido)benzoate has also been explored for its antiviral properties. It has demonstrated activity against certain viruses by inhibiting viral replication. This application is particularly relevant in the context of emerging viral infections and the need for new antiviral drugs .
Antioxidant Properties
The compound exhibits significant antioxidant activity, which can help in scavenging free radicals and reducing oxidative stress. This property is beneficial in preventing cellular damage and has potential applications in treating diseases associated with oxidative stress, such as cardiovascular diseases and diabetes .
These applications highlight the versatility and potential of methyl 4-(2-(N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)acetamido)benzoate in various fields of scientific research. Each application opens up new avenues for developing therapeutic agents and understanding the underlying mechanisms of different diseases.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Synthesis, antimicrobial, anticancer evaluation and QSAR studies Anti-inflammatory potential of dihydropyridine derivatives Neuroprotective effects of dihydropyridine derivatives Antiviral activity of dihydropyridine derivatives Antioxidant properties of dihydropyridine derivatives
安全和危害
未来方向
作用机制
Target of Action
Similar compounds have shown a pronounced antidote effect against the herbicide 2,4-d (2,4-dichlorophenoxyacetic acid) in laboratory and field experiments .
Mode of Action
It’s known that the resulting pyridine derivatives enter into the aminomethylation reaction with an excess of formaldehyde and primary amines . This interaction with its targets could lead to changes at the molecular level, potentially influencing the activity of the targets.
Biochemical Pathways
The compound’s interaction with formaldehyde and primary amines suggests it may influence related biochemical pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
Similar compounds have shown a pronounced antidote effect against certain herbicides , suggesting this compound may have similar effects.
属性
IUPAC Name |
methyl 4-[[2-[methyl-(6-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-20(16(23)12-5-8-14(21)18-9-12)10-15(22)19-13-6-3-11(4-7-13)17(24)25-2/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCDFZDPWKTKMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)C(=O)OC)C(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-(N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)acetamido)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-cyanobenzamide](/img/structure/B2824931.png)

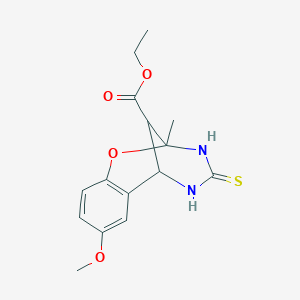
![2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2824940.png)

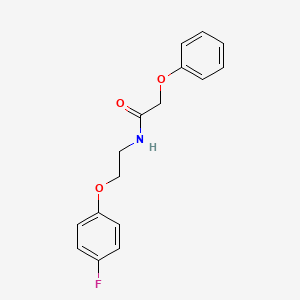
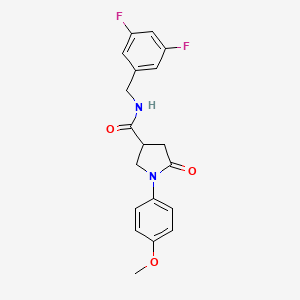
![N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2824946.png)
![Tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2824947.png)



